2-Chloro-6-fluorophenylacetic acid
Description
Contextualization within Halogenated Phenylacetic Acid Research
2-Chloro-6-fluorophenylacetic acid belongs to the broader class of halogenated phenylacetic acids. Halogenation, the process of introducing halogen atoms into a molecule, is a critical strategy in medicinal chemistry and materials science to modulate the chemical and physical properties of organic compounds. In the context of phenylacetic acids, the presence, number, and position of halogen substituents on the phenyl ring can significantly influence the molecule's reactivity, conformational preferences, and biological activity. nih.govkajay-remedies.com
Research into halogenated phenylacetic acids has explored how different halogen substitutions impact their molecular behavior. For instance, studies have investigated the conformational equilibrium of various halogenated analogues of phenylacetic acid, revealing that these are largely governed by hyperconjugative effects. nih.gov Furthermore, the synthesis of novel phenylacetic acid derivatives with halogenated benzyl (B1604629) subunits has been a focus of research, particularly in the evaluation of their potential as inhibitors for enzymes like aldose reductase. nih.gov
Academic Relevance and Current Research Landscape
The primary academic relevance of this compound lies in its utility as a chemical intermediate in organic synthesis. chemicalbook.comcookechem.com It serves as a valuable precursor for the creation of more complex molecules, which is a cornerstone of research in pharmaceuticals and agrochemicals. kajay-remedies.com The presence of both chloro and fluoro substituents provides specific reactivity and properties that are leveraged in multi-step synthetic pathways.
The current research landscape sees this compound and its relatives used in various fields of chemical and biological research. For example, it is available from suppliers that cater to research laboratories in cell biology, analytical testing, and organic synthesis. fishersci.pt The study of such halogenated compounds contributes to a deeper understanding of structure-activity relationships, where the specific placement of halogens can fine-tune the desired properties of a target molecule. nih.gov
Historical Evolution of Research Interest in Related Compounds
The research interest in phenylacetic acid (PAA) and its derivatives has evolved over several decades. Phenylacetic acid itself, a naturally occurring auxin (plant hormone), garnered significant research attention in the 1980s for its bioactivity. nih.gov However, interest waned as focus shifted towards another auxin, indole-3-acetic acid. nih.gov
Recently, there has been a renewed interest in PAA and its derivatives. nih.gov This resurgence is partly due to technological and theoretical advancements that allow for a more profound understanding of these molecules' physiological roles and potential applications. nih.gov The historical study of PAA provides a backdrop for the ongoing investigation into its halogenated derivatives. The synthesis and application of related compounds like 2-chlorophenylacetic acid as intermediates in pharmaceuticals and other specialty chemicals have been a consistent area of industrial and academic research. kajay-remedies.com The development of efficient synthetic methods for related precursors, such as 2-chloro-6-fluorobenzaldehyde (B137617), further underscores the importance of this class of compounds in chemical manufacturing and research. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAIAAXDEJZRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191222 | |
| Record name | 2-Chloro-6-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-76-7 | |
| Record name | 2-Chloro-6-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-6-fluorophenylacetic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
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| Record name | 2-chloro-6-fluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Chloro-6-fluorophenylacetic acid | |
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Advanced Synthetic Methodologies for 2 Chloro 6 Fluorophenylacetic Acid
Contemporary Approaches to Arylacetic Acid Synthesis
The synthesis of 2-Chloro-6-fluorophenylacetic acid presents the dual challenge of precise halogen placement on the aromatic ring and the introduction of the acetic acid moiety. Modern synthetic chemistry has risen to this challenge with a variety of elegant and effective solutions.
Chemo- and Regioselective Synthesis Strategies
The primary and most direct route to this compound involves the oxidation of its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde (B137617). This precursor is typically synthesized from 2-chloro-6-fluorotoluene (B1346809). The selective oxidation of the methyl group of 2-chloro-6-fluorotoluene to an aldehyde is a critical step that requires careful control to avoid over-oxidation to the carboxylic acid. One patented method involves the chlorination of 2-chloro-6-fluorotoluene under illumination to yield a mixture of chlorinated benzyl (B1604629) species, which are then hydrolyzed using a ferric solid superacid catalyst to produce 2-chloro-6-fluorobenzaldehyde with high yield and purity. google.com Another approach utilizes chromyl chloride for the oxidation of 2-chloro-6-fluorotoluene. researchgate.net
Once 2-chloro-6-fluorobenzaldehyde is obtained, it can be readily oxidized to the desired this compound. Standard oxidizing agents can be employed for this conversion.
An alternative strategy for constructing the phenylacetic acid framework is the Willgerodt-Kindler reaction. researchgate.net This powerful transformation allows for the conversion of an aryl methyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. In the context of this compound, this would involve the synthesis of 2-chloro-6-fluoroacetophenone as a key intermediate. The reaction is typically carried out using sulfur and an amine, such as morpholine. The use of phase transfer catalysts has been shown to dramatically decrease reaction times for this transformation. researchgate.net
A further method for the synthesis of substituted phenylacetic acids is through the hydrolysis of the corresponding benzyl cyanide. google.com For this compound, this would necessitate the preparation of 2-chloro-6-fluorobenzyl cyanide.
| Starting Material | Key Intermediate | Reaction Type | Reference |
| 2-Chloro-6-fluorotoluene | 2-Chloro-6-fluorobenzaldehyde | Oxidation | google.comresearchgate.net |
| 2-Chloro-6-fluoroacetophenone | 2-Chloro-6-fluorophenylthioamide | Willgerodt-Kindler Reaction | researchgate.net |
| 2-Chloro-6-fluorobenzyl halide | 2-Chloro-6-fluorobenzyl cyanide | Cyanation followed by hydrolysis | google.com |
Novel Catalytic Systems in C-Cl and C-F Bond Formation
The regioselective introduction of chlorine and fluorine atoms onto the aromatic ring is a formidable challenge in organic synthesis. The synthesis of the key precursor, 2-chloro-6-fluorotoluene, often starts from o-fluoroaniline. A patented process describes the preparation of 2-chloro-6-fluoroaniline (B1301955) by the chlorination of o-fluoroaniline with N-chlorosuccinimide (NCS) in DMF. rsc.org The resulting 2-chloro-6-fluoroaniline can then be converted to 2-chloro-6-fluorotoluene via a Sandmeyer reaction.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds in the synthesis of α-aryl esters and amides. nih.gov While not directly forming the C-Cl or C-F bonds on the ring in this context, these methods are crucial for attaching the acetic acid side chain. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed to couple an aryl boronic acid with an α-haloacetate. nih.gov This approach offers a versatile route to various substituted phenylacetic acid derivatives.
Recent advancements in catalysis have also focused on the direct C-H activation for the arylation of acetic acid derivatives, providing a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.
| Reaction | Catalyst System | Key Transformation | Reference |
| Chlorination | N-Chlorosuccinimide (NCS) | o-Fluoroaniline to 2-Chloro-6-fluoroaniline | rsc.org |
| Cross-Coupling | Palladium catalyst | Formation of α-aryl esters/amides from α-haloacetates | nih.gov |
| Hydrolysis of Benzyl Chlorides | Ferric solid superacid | 2-Chloro-6-fluorobenzyl chlorides to 2-chloro-6-fluorobenzaldehyde | google.com |
Enantioselective Synthesis and Chiral Control
This compound possesses a chiral center at the α-carbon, and the biological activity of its derivatives can be highly dependent on the stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.
One of the most effective strategies for obtaining enantiomerically pure 2-arylpropionic acids, a class of compounds to which this compound belongs, is through enzymatic kinetic resolution. This method utilizes enzymes, such as lipases, to selectively hydrolyze one enantiomer of a racemic ester precursor, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Another powerful approach is the use of chiral auxiliaries. In this method, the racemic acid is reacted with a chiral alcohol or amine to form a pair of diastereomers. These diastereomers can then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the enantiomerically pure acid.
Dynamic kinetic resolution (DKR) is a more advanced technique that combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single desired enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution.
Optimization of Reaction Conditions for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production necessitates the optimization of reaction conditions to ensure efficiency, safety, and sustainability.
Process Intensification and Green Chemistry Principles
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. epfl.ch In the context of this compound synthesis, this can be achieved through several strategies.
Continuous Flow Synthesis: This technique involves pumping reagents through a reactor in a continuous stream, offering superior control over reaction parameters such as temperature, pressure, and reaction time. nih.gov The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, making it particularly suitable for highly exothermic or fast reactions. rsc.org Continuous flow systems can also enhance safety by minimizing the volume of hazardous materials at any given time. The halogenation of organic compounds, a key step in the synthesis of the precursor, can be performed more safely and with better control in a continuous flow setup. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. mdpi.comnih.gov The direct coupling of microwave energy with the reacting molecules can lead to rapid and uniform heating, accelerating reaction rates. nih.gov Microwave-assisted synthesis has been successfully applied to the preparation of various functionalized phenylacetic acids and their derivatives, such as amides. mdpi.comnih.gov
| Technology | Advantages | Application in Synthesis | Reference |
| Continuous Flow Synthesis | Enhanced safety, better process control, improved heat and mass transfer | Halogenation, oxidation, and other fast or exothermic reactions | nih.govrsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions | Amide formation, esterification, and other functional group transformations | mdpi.comnih.gov |
Derivatization Strategies of this compound for Research Applications
This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in various fields of research, particularly in the development of new bioactive molecules. The carboxylic acid group provides a convenient handle for a variety of chemical transformations.
The most common derivatization strategy involves the formation of amides and esters. Reaction of this compound with various amines or alcohols, often in the presence of a coupling agent, yields the corresponding amides and esters. These derivatives are frequently synthesized to explore structure-activity relationships in drug discovery programs. For instance, novel phenylacetic acid derivatives with halogenated benzyl subunits have been synthesized and evaluated as aldose reductase inhibitors. nih.gov
The synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been reported, and these compounds have shown a broad spectrum of biological activities, including antimicrobial properties. ijpsr.info The reaction typically involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine.
Furthermore, the α-position of the acetic acid moiety can be functionalized to introduce additional chemical diversity.
| Derivative Type | Synthetic Method | Potential Research Application | Reference |
| Amides | Coupling with amines | Exploration of biological activity (e.g., antimicrobial, enzyme inhibition) | nih.govijpsr.info |
| Esters | Coupling with alcohols | Prodrug design, modification of pharmacokinetic properties | |
| α-Functionalized derivatives | Enolate chemistry | Introduction of new pharmacophores |
Esterification and Amide Bond Formation
The carboxylic acid moiety of this compound is a prime site for chemical modification through esterification and amidation. These reactions are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and biological activity.
Esterification:
The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.org This equilibrium-driven process often requires the removal of water to achieve high yields. wikipedia.org For more sensitive substrates or milder conditions, other reagents can be employed. For instance, the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, has been shown to be effective for the direct synthesis of esters from carboxylic acids and alcohols. acs.org Another approach involves the use of a heterogeneous acid catalyst, like Amberlyst-15, which can facilitate the reaction under solvent-free conditions, aligning with green chemistry principles. gcsu.edu The choice of solvent can also influence the reaction outcome, with non-polar solvents often favoring higher yields in certain catalytic systems. nih.gov
Amide Bond Formation:
The synthesis of amides from this compound and an amine is a cornerstone of drug discovery and development. These reactions typically require the activation of the carboxylic acid. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. rsc.org The use of a catalytic amount of HOBt with EDC and a base like N,N-diisopropylethylamine (DIPEA) has been shown to be an efficient protocol for the amidation of even electron-deficient amines. rsc.org
For more challenging couplings, such as those involving sterically hindered amines or acids, more robust methods may be necessary. For example, the in situ formation of an acyl fluoride (B91410) from the carboxylic acid, which then reacts with the amine at elevated temperatures, can be an effective strategy. rsc.org Another catalytic approach involves the use of NiCl₂ for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, offering a cost-effective and recyclable catalytic system. nih.gov The reaction conditions, including the choice of solvent and catalyst, are critical and often need to be optimized for specific substrate combinations. nih.gov
Table 1: Representative Conditions for Esterification and Amidation of Phenylacetic Acid Analogues
| Transformation | Reagents and Conditions | Substrate Analogue | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | p-cresol, Mn+-mont-nanoclay catalyst, toluene, 6h | Phenylacetic acid | p-cresyl phenyl acetate | High | nih.gov |
| 1-bromobutane, TBAB, NaOH, toluene/water | (4-methoxyphenyl)acetic acid | Butyl (4-methoxyphenyl)acetate | - | acs.org | |
| Isoamyl alcohol, Amberlyst-15, solvent-free, reflux | Phenylacetic acid | Isoamyl phenylacetate | - | gcsu.edu | |
| Amidation | Benzylamine, B(OCH₂CF₃)₃, MeCN, 80°C, 5h | Phenylacetic acid | N-benzyl-2-phenylacetamide | 91% | acs.org |
| Benzylamine, NiCl₂, toluene, 110°C, 20h | Phenylacetic acid | N-benzyl-2-phenylacetamide | 99.2% | nih.gov | |
| Aniline, EDC, HOBt (cat.), DIPEA, CH₃CN | Boc-valine | Boc-Val-Ph | 93% | rsc.org | |
| Aniline, Phenylacetic acid-based RDES, EDC, 50°C, 30-60 min | Phenylacetic acid | N-phenyl-2-phenylacetamide | 93% | rsc.org |
This table presents data for analogous compounds to illustrate the described methodologies.
Prodrug Design Principles Based on the this compound Scaffold
The carboxylic acid group of this compound, while potentially crucial for its biological activity, can also contribute to undesirable side effects, such as gastric irritation, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Prodrug design offers a strategic approach to temporarily mask this acidic functionality, improving the drug's pharmacokinetic or pharmacodynamic properties. researchgate.net
A primary strategy involves the conversion of the carboxylic acid into an ester or an amide. This modification increases the lipophilicity of the molecule, which can enhance its absorption through biological membranes. researchgate.net Once absorbed, these prodrugs are designed to be hydrolyzed by endogenous enzymes, such as esterases, to release the active parent drug at the target site. researchgate.net
A key example of this principle is the derivatization of the carboxylate moiety of compounds structurally related to NSAIDs into amides. This has been shown to prevent gastric lesions and bleeding while maintaining high analgesic and anti-inflammatory activities. nih.gov The conversion to an amide can lead to compounds with potent activity and a significantly improved safety profile by eliminating gastrointestinal side effects. nih.gov
The design of a successful prodrug requires careful consideration of several factors:
Chemical Stability: The prodrug must be stable enough to reach its target site before cleaving.
Enzymatic Lability: The linkage (e.g., ester or amide) must be susceptible to enzymatic cleavage to release the active drug in a timely manner.
Biocompatibility: The promoiety, the part of the prodrug that is cleaved off, should be non-toxic.
By applying these principles, it is conceivable that ester or amide prodrugs of this compound could be designed to enhance its therapeutic index.
Table 2: Prodrug Strategies for Carboxylic Acid-Containing Drugs
| Parent Drug Class | Prodrug Linkage | Rationale | Expected Outcome | Reference |
|---|---|---|---|---|
| NSAID Analogues | Amide | Mask carboxylic acid to reduce gastric irritation | Reduced GI toxicity, maintained anti-inflammatory activity | nih.gov |
| General Carboxylic Acids | Ester | Increase lipophilicity, enhance absorption | Improved oral bioavailability | researchgate.net |
This table outlines general principles applicable to the design of prodrugs for this compound.
Development of Chiral Derivatizing Agents from Analogues
Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric purity of the original sample. wikipedia.org
Carboxylic acids are valuable as CDAs for the resolution of racemic alcohols and amines. libretexts.org The principle involves the formation of diastereomeric esters or amides, respectively. The differing spatial arrangements of the substituents in the resulting diastereomers can lead to distinct signals in their NMR spectra, allowing for the determination of the enantiomeric excess of the alcohol or amine. rsc.org
While there is no specific literature describing the use of this compound itself as a chiral derivatizing agent, its analogues, specifically substituted phenylacetic acids, are part of a class of compounds that can be developed for this purpose. The effectiveness of a chiral carboxylic acid as a derivatizing agent often depends on the nature and position of the substituents on the phenyl ring, which can influence the anisotropic effects observed in the NMR spectra of the resulting diastereomers. rsc.org
The development of a new chiral derivatizing agent from an analogue of this compound would involve:
Resolution of the Racemic Acid: The racemic phenylacetic acid analogue would first need to be resolved into its individual enantiomers, for example, through crystallization of diastereomeric salts with a chiral amine. libretexts.org
Derivatization Reaction: The enantiomerically pure acid would then be reacted with the racemic alcohol or amine of interest.
Spectroscopic Analysis: The resulting mixture of diastereomers would be analyzed, typically by ¹H NMR, to identify chemical shift differences between the diastereomers. The magnitude of this difference (Δδ) is a measure of the agent's effectiveness.
The modular nature of substituted phenylacetic acids allows for the systematic modification of the aromatic ring to optimize the anisotropic effect and achieve larger, more easily quantifiable chemical shift differences. rsc.orgresearchgate.net
Table 3: Principles of Chiral Derivatizing Agent Development
| CDA Class | Analyte | Principle | Analytical Method | Key Feature | Reference |
|---|---|---|---|---|---|
| Chiral Carboxylic Acids | Racemic Alcohols/Amines | Formation of diastereomeric esters/amides | NMR Spectroscopy | Anisotropic effects of the CDA lead to distinct chemical shifts for each diastereomer | rsc.orglibretexts.org |
| Aminoindanol-based CDAs | Chiral Carboxylic Acids | Formation of diastereomeric esters | NMR Spectroscopy | Modular structure allows for manipulation of the anisotropic effect | rsc.orgresearchgate.net |
This table illustrates the general principles that would guide the development of chiral derivatizing agents from analogues of this compound.
Computational and Theoretical Investigations of 2 Chloro 6 Fluorophenylacetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For 2-Chloro-6-fluorophenylacetic acid, DFT studies can elucidate key electronic properties.
Calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The outputs of these calculations provide optimized molecular geometry (bond lengths and angles) and electronic parameters. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 1: Predicted Electronic Properties from DFT Calculations (Note: The following data is illustrative of typical DFT outputs for a molecule of this type.)
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 5.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.1 D |
| Mulliken Atomic Charges | Calculated partial charges on individual atoms, indicating sites prone to electrostatic interaction. | C(aromatic)-Cl: -0.15, C(aromatic)-F: +0.20 |
A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely show a negative potential around the carboxylic oxygen atoms, indicating a propensity to act as hydrogen bond acceptors, and positive potentials around the acidic hydrogen and parts of the aromatic ring.
This compound possesses rotational freedom, primarily around the single bond connecting the phenyl ring and the acetic acid moiety (the Cα-C(aryl) bond). Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.
This is often done by performing a potential energy surface (PES) scan, where the dihedral angle of interest is systematically rotated, and the energy is calculated at each step using quantum methods like DFT. The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them.
For this compound, the orientation of the carboxylic acid group relative to the substituted phenyl ring is critical. The lowest energy conformer will be the one that minimizes steric hindrance and optimizes any intramolecular interactions. It is expected that the most stable conformer would have the bulky carboxylic acid group oriented away from the ortho-substituents (chlorine and fluorine) to reduce steric clash.
Table 2: Illustrative Conformational Analysis Results (Note: This table represents a hypothetical outcome of a PES scan for the C(aryl)-Cα bond rotation.)
| Conformer | Dihedral Angle (Cl-C-Cα-C=O) | Relative Energy (kcal/mol) | Stability |
| 1 (Global Minimum) | ~90° | 0.00 | Most Stable |
| 2 | ~270° | 0.15 | Stable |
| Transition State 1 | ~0° | 4.5 | Unstable |
| Transition State 2 | ~180° | 5.2 | Unstable |
The results of such an analysis are crucial for subsequent studies like molecular docking, as the bioactive conformation of the molecule is often a low-energy conformer.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum calculations excel at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a system containing many molecules (e.g., in a solvent or interacting with a biological membrane). dovepress.com MD simulations provide a time-dependent view of molecular structure and interactions. nih.gov
An MD simulation of this compound, typically in an aqueous solution, would involve placing the molecule in a box of water molecules and solving Newton's equations of motion for every atom in the system. The forces between atoms are calculated using a pre-defined force field.
These simulations can reveal:
Solvation Structure: How water molecules arrange around the solute. The simulations can quantify the number of hydrogen bonds between the carboxylic acid group and surrounding water.
Intermolecular Interactions: MD can track hydrogen bonds, van der Waals forces, and electrostatic interactions between the solute and solvent or between multiple solute molecules. dovepress.com
Dynamical Behavior: The simulation shows how the molecule moves, rotates, and changes its conformation in solution.
A key tool for analyzing these simulations is the Radial Distribution Function (RDF), g(r), which describes the probability of finding another atom at a distance 'r' from a reference atom. For example, an RDF between the carboxylic hydrogen of the acid and the oxygen of water molecules would show a sharp peak at a short distance (~1.8 Å), indicating a strong hydrogen bond. arxiv.org
Table 3: Common Intermolecular Interactions Analyzed by MD Simulations
| Interaction Type | Description | Relevant Groups on Compound |
| Hydrogen Bonding | Strong electrostatic interaction between a hydrogen atom and an electronegative atom (O, N, F). | Carboxylic acid group (-COOH) with water or other polar molecules. |
| Hydrophobic Interactions | Tendency of the nonpolar phenyl ring to aggregate and avoid contact with water. | Substituted phenyl ring. |
| Halogen Bonding | A non-covalent interaction involving a halogen atom (Cl) as an electrophilic species. | The chlorine atom on the phenyl ring. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms in the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of the Compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com A QSAR study on derivatives of this compound would aim to predict the activity of new, unsynthesized analogs. crpsonline.com
The process involves:
Dataset Assembly: A collection of derivatives of this compound with experimentally measured biological activity (e.g., enzyme inhibition, herbicidal activity) is compiled.
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that best correlates a subset of the calculated descriptors with the observed biological activity.
Validation: The model is rigorously tested to ensure its predictive power.
For phenylacetic acid derivatives, QSAR models often show that activity is dependent on properties like lipophilicity (logP), electronic parameters (e.g., Hammett constants of the substituents), and steric factors. mdpi.com
Table 4: Example of a Hypothetical QSAR Equation
| Equation | R² | Q² |
| log(1/IC₅₀) = 0.85logP - 0.23LUMO + 1.54*Es(R) + 2.1 | 0.91 | 0.82 |
Descriptor Definitions:
log(1/IC₅₀): The biological activity (e.g., inhibitory concentration).
logP: A measure of the molecule's lipophilicity or hydrophobicity.
LUMO: The energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
Es(R): A steric parameter (Taft's steric parameter) for a substituent R on the phenyl ring.
R² & Q²: Statistical metrics indicating the model's goodness-of-fit and predictive ability, respectively.
Such models are powerful tools for prioritizing which new derivatives to synthesize and test, saving significant time and resources.
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, usually a protein or enzyme). orientjchem.org The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. nih.gov
The process involves:
Preparation: 3D structures of the ligand (from conformational analysis) and the receptor (from a source like the Protein Data Bank) are prepared. nih.gov
Docking Simulation: A docking algorithm systematically samples many possible orientations and conformations of the ligand within the receptor's active site.
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted as the most likely binding mode. mdpi.com
For this compound, a plausible biological target could be an enzyme like cyclooxygenase (COX), as many phenylacetic acid derivatives are non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Docking studies could reveal key interactions, such as:
Hydrogen bonds between the ligand's carboxylic acid and amino acid residues like Arginine or Serine in the active site.
Hydrophobic interactions between the substituted phenyl ring and nonpolar pockets of the enzyme.
Possible halogen bonding involving the chlorine atom.
Table 5: Illustrative Docking Results for a Phenylacetic Acid Derivative in a COX Enzyme Active Site
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Salt Bridge |
| This compound | Cyclooxygenase-2 (COX-2) | -7.5 | Leu352, Val523 | Hydrophobic Interaction |
| This compound | Cyclooxygenase-2 (COX-2) | -7.5 | Ser530 | Hydrogen Bond |
The binding energy provides an estimate of the affinity of the compound for the target, with more negative values indicating stronger binding. These studies are instrumental in rational drug design and in forming hypotheses about a compound's mechanism of action at the molecular level. mdpi.com
Biological and Mechanistic Investigations of 2 Chloro 6 Fluorophenylacetic Acid
Enzyme Inhibition Studies and Binding Affinities
While specific kinetic data for the direct inhibition of enzymes by 2-Chloro-6-fluorophenylacetic acid are not extensively documented in publicly available literature, studies on closely related analogs, particularly its acetamide (B32628) derivatives, have demonstrated significant inhibitory activity against certain enzymes.
A notable study focused on 2-(2-Chloro-6-fluorophenyl)acetamides as potent inhibitors of thrombin, a key enzyme in the coagulation cascade. These derivatives, featuring various substituents, exhibited inhibitory constants (Kᵢ) in the nanomolar range, indicating high-affinity binding to the enzyme's active site.
Structure-Activity Relationship (SAR) Analysis of Halogen Substituents
The substitution pattern of halogens on the phenylacetic acid scaffold plays a crucial role in determining the biological activity of these compounds. Research on various halogenated phenylacetic acid derivatives has provided insights into their structure-activity relationships (SAR).
For instance, in a series of progesterone (B1679170) derivatives incorporating a phenylacetic acid moiety, the position of the fluorine atom on the phenyl ring significantly influenced the binding affinity to the progesterone receptor. This highlights the sensitivity of biological targets to the specific placement of halogen substituents, which can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the binding site.
Table 1: Illustrative Structure-Activity Relationship of Halogenated Phenylacetic Acid Derivatives on Enzyme/Receptor Binding
| Compound/Derivative Class | Enzyme/Receptor Target | Key SAR Findings |
| 2-(2-Chloro-6-fluorophenyl)acetamides | Thrombin | The 2-chloro-6-fluoro substitution pattern on the phenyl ring is a key feature for potent thrombin inhibition. |
| Halogenated Phenylacetic Acid Progesterone Esters | Progesterone Receptor | The position of the fluorine atom on the phenyl ring significantly impacts binding affinity. |
| Halogenated Phenylethanolamines | Beta-Adrenergic Receptors | 2,5-dihalogenated derivatives show stronger beta-blocking activity compared to 2,4- and 3,4-dihalogenated analogs. |
This table is illustrative and compiled from studies on related halogenated phenylacetic acid derivatives to infer potential SAR principles for this compound.
Modulation of Cellular Pathways by this compound Derivatives
The ability of this compound or its derivatives to modulate specific cellular pathways is not yet extensively characterized. Given the observed inhibition of key enzymes like thrombin by its derivatives, it can be inferred that such compounds have the potential to interfere with signaling cascades regulated by these enzymes, such as the coagulation pathway. Furthermore, interactions with nuclear receptors like the progesterone receptor could modulate gene expression and cellular processes under hormonal control. However, detailed studies mapping the specific cellular pathways affected by this compound are needed to fully understand its cellular effects.
In Vitro Metabolic Stability Profiling and Biotransformation Pathways
The metabolic fate of this compound is of significant interest, particularly the stability of the carbon-fluorine bond. In vitro studies with liver microsomes are a standard method to assess the metabolic stability of xenobiotics.
While specific data for this compound is limited, general principles of halogenated aromatic compound metabolism suggest that it would undergo biotransformation primarily in the liver. The primary metabolic pathways for phenylacetic acids typically involve conjugation of the carboxylic acid group with glycine (B1666218) or glucuronic acid.
Role of Specific Enzymes in Metabolism (e.g., Defluorinases)
The metabolism of fluorinated aromatic compounds often involves cytochrome P450 (CYP) enzymes. nih.govrsc.org These enzymes can catalyze hydroxylation of the aromatic ring, which can be a prerequisite for defluorination. nih.gov The cleavage of the highly stable carbon-fluorine bond is a critical step in the detoxification and excretion of such compounds. nih.govrsc.org
Enzymes known as dehalogenases or defluorinases play a crucial role in the cleavage of carbon-halogen bonds. While some microbial enzymes have been identified that can defluorinate certain fluorinated organic acids, the specific role of mammalian defluorinases in the metabolism of this compound has not been explicitly detailed. It is plausible that initial metabolism by CYP enzymes could facilitate subsequent defluorination.
The biotransformation of this compound may also involve glutathione (B108866) (GSH) conjugation, a common pathway for detoxifying electrophilic metabolites that may be formed during oxidative metabolism.
Table 2: Potential Metabolic Pathways for this compound
| Metabolic Reaction | Enzyme Family | Potential Metabolites |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives |
| Glycine Conjugation | Acyl-CoA synthetase, Glycine N-acyltransferase | 2-Chloro-6-fluorophenylacetylglycine |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | 2-Chloro-6-fluorophenylacetyl glucuronide |
| Defluorination | Cytochrome P450, Defluorinases | Chloro-hydroxyphenylacetic acid |
| Dechlorination | Dehalogenases | Fluoro-hydroxyphenylacetic acid |
This table outlines potential metabolic pathways based on the general metabolism of halogenated aromatic acids. Specific metabolites for this compound need to be confirmed through dedicated metabolism studies.
Prodrug Activation Mechanisms
Comprehensive searches of scientific literature and databases did not yield specific information regarding the prodrug activation mechanisms of this compound. Research detailing the enzymatic or chemical conversion of a prodrug form of this compound into an active pharmacological agent is not presently available in the reviewed sources.
General principles of prodrug activation often involve enzymatic processes in the body. These can include hydrolysis of ester or amide linkages by esterases or amidases, reduction of nitro or azo groups by reductases, or oxidation by cytochrome P450 enzymes. These transformations are designed to occur at specific sites within the body to release the active drug, thereby improving its pharmacokinetic properties, reducing toxicity, or targeting specific tissues.
However, without specific research on this compound as a prodrug, any discussion of its activation would be speculative. The data required to populate a table on its specific prodrug activation, including the enzymes involved and the metabolic steps, is not available in the public scientific literature. Therefore, no data table on the prodrug activation of this compound can be provided.
Applications of 2 Chloro 6 Fluorophenylacetic Acid in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Bioactive Molecules
Chemical precursors are foundational substances that are transformed through chemical reactions to create other compounds, such as active pharmaceutical ingredients (APIs). wikipedia.orgeuro-chemicals.com The careful selection and synthesis of these precursors are critical for ensuring the quality and efficacy of the final product. euro-chemicals.com 2-Chloro-6-fluorophenylacetic acid functions as a key building block in the multi-step synthesis of various bioactive molecules.
The utility of this compound as a precursor is prominently highlighted in the synthesis of advanced oncology drugs. Its structural components are integrated into the final molecular architecture of complex pharmaceuticals.
A significant example is its role in the synthesis of Lorlatinib . youtube.comchemicalbook.com Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used to treat specific types of non-small cell lung cancer (NSCLC). chemicalbook.com The synthesis of Lorlatinib is a considerable challenge due to its complex macrocyclic structure. chemicalbook.com The most efficient reported syntheses employ a convergent approach, where different fragments of the molecule are prepared separately before being joined together. chemicalbook.com
In this process, a derivative of this compound forms a key structural component of one of the major fragments. This fragment is later joined with other pieces through sophisticated chemical reactions, such as the Suzuki cross-coupling and a final macrocyclic amidation step, to construct the complex architecture of Lorlatinib. youtube.comchemicalbook.com The presence of the fluoro- and chloro-substituted phenyl group from the original precursor is a critical feature of the final drug molecule.
The broader family of chlorophenylacetic acids also serves as important intermediates for other well-known drugs. For instance, 2-chlorophenylacetic acid is a key precursor for the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac . kajay-remedies.comgoogle.com
Table 1: Example of a Pharmaceutical Derived from a this compound Precursor
| Drug Name | Therapeutic Class | Mechanism of Action | Role of Precursor |
| Lorlatinib | Antineoplastic (Anti-Cancer) | Anaplastic lymphoma kinase (ALK) and ROS1 inhibitor. chemicalbook.com | Provides the 2-chloro-6-fluorophenyl structural motif, a key component of the final macrocyclic drug. youtube.comchemicalbook.com |
Substituted phenylacetic acids are a class of compounds with established importance in the agricultural industry. kajay-remedies.com They are frequently used as intermediates in the manufacturing of herbicides and plant growth regulators. kajay-remedies.comgoogle.com For example, certain chlorophenylacetic acid derivatives function as auxins, which are a class of plant hormones that can regulate growth and development. kajay-remedies.com
While the general class of chlorophenylacetic acids is widely employed in creating these agrochemical products, specific, large-scale applications of this compound in this sector are not as extensively documented in publicly available literature. However, its structural similarity to other active agrochemical precursors suggests its potential as a building block for developing new, potentially more effective or specialized herbicides and plant growth regulators.
Table 2: General Applications of the Phenylacetic Acid Class in Agrochemicals
| Application Area | Function | Example of Compound Class |
| Herbicides | Weed control. google.com | Chlorophenylacetic acids. google.com |
| Plant Growth Regulators | Modify or control plant growth, such as rooting or flowering. kajay-remedies.com | Phenylacetic acid derivatives (Auxins). kajay-remedies.com |
Utilization in Chiral Derivatization for Enantiomeric Analysis
Chirality is a fundamental property in biology, as enantiomers (non-superimposable mirror-image molecules) can exhibit vastly different biological activities in the chiral environment of a living organism. nih.govmdpi.com Consequently, the ability to separate and quantify the individual enantiomers of a chiral drug or metabolite is crucial. However, enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatographic techniques like HPLC impossible without a specialized approach. mdpi.commdpi.com
An indirect method to achieve this separation is through chiral derivatization . mdpi.com This process involves reacting the mixture of enantiomers with an enantiomerically pure chiral derivatizing reagent (CDR). mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties and can be readily separated and quantified using conventional chromatographic methods like LC-MS or GC-MS. mdpi.comresearchgate.net
The process typically involves:
Reaction of the enantiomeric mixture (e.g., a chiral amine) with a single enantiomer of a chiral derivatizing reagent (e.g., a chiral carboxylic acid).
Formation of two distinct diastereomeric products.
Separation of the diastereomers on a standard (achiral) chromatography column.
Quantification of each diastereomer, which corresponds to the amount of each original enantiomer.
While this compound is not commonly cited as a standard chiral derivatizing reagent itself, it serves as an example of a molecule whose enantiomers could be analyzed using this technique. To determine its enantiomeric purity, it could be reacted with a chiral amine, alcohol, or other suitable reagent to form separable diastereomers. This analytical approach is fundamental in pharmaceutical development and metabolomics to understand the behavior of chiral molecules. nih.gov
Table 3: Principle of Chiral Derivatization for Analysis
| Step | Description | Input | Output |
| 1. The Challenge | A mixture of two enantiomers (R and S) cannot be separated on a standard chromatography column. | Mixture of R-Compound and S-Compound | A single, unresolved peak |
| 2. The Reaction | The mixture is reacted with a pure chiral derivatizing reagent (e.g., S'-Reagent). | (R-Compound + S-Compound) + S'-Reagent | Mixture of two diastereomers: (R,S') and (S,S') |
| 3. The Separation | The resulting diastereomers have different physical properties and are now separable on a standard column. | Mixture of (R,S') and (S,S') diastereomers | Two distinct, resolved peaks |
Advanced Material Science Applications Research
In addition to its role in bioactive molecules, this compound is classified as a chemical building block with potential for applications in material science. myskinrecipes.comtcichemicals.com Its designation as a fluorinated building block places it in a category of compounds used to create specialized materials. tcichemicals.com
The unique combination of a reactive carboxylic acid group and a robust, halogenated aromatic ring makes it a candidate for integration into polymers or other advanced materials. Fluorinated polymers, for example, are known for their high thermal stability, chemical resistance, and unique surface properties. As an intermediate, this compound could be used to introduce these desirable characteristics into new materials. However, while its potential as a building block is recognized, specific research detailing its incorporation into advanced materials is not yet widely published. Its primary documented use remains in the field of organic synthesis for pharmaceuticals and research chemicals. indiamart.com
Environmental Fate and Biotransformation Research of 2 Chloro 6 Fluorophenylacetic Acid
Microbial Degradation Pathways of Halogenated Aromatics
The microbial degradation of halogenated aromatic compounds is a key process in their removal from the environment. nih.govnih.gov These biological processes are generally considered sustainable and cost-effective for detoxification. nih.gov Typically, the aerobic biodegradation of these complex molecules occurs in three main stages: the upper, middle, and lower metabolic pathways. nih.govnih.gov
The upper pathway involves initial transformations of the parent compound. For a molecule like 2-Chloro-6-fluorophenylacetic acid, this would likely involve the cleavage of the acetic acid side chain, a process analogous to the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govnih.gov This initial step is often catalyzed by enzymes such as dioxygenases. nih.gov
The middle pathway is arguably the most critical and difficult stage, as it involves dehalogenation—the removal of the halogen substituents (chlorine and fluorine). nih.govnih.gov The presence of halogens, particularly fluorine, significantly increases the recalcitrance of the aromatic ring to degradation. nih.gov This step is essential because it detoxifies the compound and prepares the aromatic ring for cleavage. nih.gov
Once dehalogenated, the resulting non-halogenated intermediate enters the lower metabolic pathway. Here, ring-cleavage enzymes, typically dioxygenases, break open the aromatic ring. nih.gov The resulting aliphatic molecules are then further metabolized and funneled into central cellular metabolic cycles, such as the tricarboxylic acid (TCA) cycle, for energy production. nih.govnih.gov
C-F Bond Cleavage Mechanisms in Biological Systems
The carbon-fluorine (C-F) bond is the strongest single covalent bond in organic chemistry, which makes its cleavage a significant biochemical challenge. bohrium.comnih.gov Consequently, the biodegradability of many organofluorine compounds is limited. bohrium.com Nevertheless, various microorganisms have evolved enzymatic systems capable of mediating this difficult reaction. nih.gov C-F bond cleavage can occur through several mechanisms, including oxidative, hydrolytic, or reductive processes. nih.gov
Oxidative defluorination is often initiated by oxygenase enzymes, such as cytochrome P450 monooxygenases. bohrium.comdoi.org These enzymes can hydroxylate the aromatic ring, leading to the formation of an unstable intermediate that subsequently eliminates the fluoride (B91410) ion. bohrium.com Computational and experimental studies have identified pathways involving an initial electrophilic attack on the aromatic ring, followed by either a fluorine shift or the formation of an epoxide, both of which can lead to defluorination. bohrium.com
Hydrolytic defluorination is carried out by dehalogenase enzymes. Fluoroacetate (B1212596) dehalogenase, for instance, catalyzes the hydrolysis of fluoroacetate to produce glycolate (B3277807) and a fluoride ion. nih.gov This type of enzyme directly attacks the carbon-halogen bond.
Reductive defluorination has been observed under anaerobic conditions. nih.gov A notable example is the ATP-dependent reductive cleavage of the C-F bond in 4-fluorobenzoyl-CoA by benzoyl-coenzyme A (BCR) reductase in the denitrifying bacterium Thauera aromatica. nih.gov This process represents a formal nucleophilic aromatic substitution. nih.gov
The table below summarizes the primary enzymatic mechanisms for C-F bond cleavage.
| Cleavage Mechanism | Enzyme Class | Example Enzyme | Brief Description | References |
| Oxidative | Oxygenases | Cytochrome P450, Dioxygenases | Incorporation of oxygen leads to an unstable hydroxylated intermediate that spontaneously releases fluoride. | bohrium.comnih.govnih.gov |
| Hydrolytic | Dehalogenases | Fluoroacetate Dehalogenase | Direct hydrolytic attack on the C-F bond, releasing a fluoride ion. | nih.govnih.gov |
| Reductive | Reductases | Benzoyl-CoA Reductase (BCR) | ATP-dependent reduction of the aromatic ring facilitates fluoride elimination under anaerobic conditions. | nih.gov |
Enzymatic Defluorination Processes in Environmental Contexts
Enzymatic defluorination is the cornerstone of the biodegradation of organofluorine pollutants. A variety of enzymes capable of cleaving the C-F bond have been discovered in microorganisms isolated from contaminated environments. nih.govresearchgate.net These enzymes are of great interest for their potential application in bioremediation technologies. anr.fr
Native enzymes in several bacterial strains have been shown to degrade fluoroaromatic compounds because they have relaxed substrate specificities, allowing them to transform fluorinated versions of their natural substrates. ucd.ie Key enzyme families involved in defluorination include:
Dehalogenases: These enzymes, such as 4-fluorobenzoate (B1226621) dehalogenase, directly catalyze the removal of fluorine from aromatic rings. researchgate.net
Monooxygenases and Dioxygenases: These enzymes are crucial in aerobic degradation pathways. nih.govresearchgate.net They introduce oxygen atoms into the aromatic ring, which facilitates the destabilization and cleavage of the C-F bond. nih.govacs.org Heme-dependent peroxidases and non-heme iron enzymes have also been shown to mediate C-F bond cleavage. nih.govacs.org
Reductases: In anaerobic environments, reductases play a vital role. For example, benzoyl-CoA reductase can defluorinate 4-fluorobenzoyl-CoA. nih.gov
Recent research has even identified active defluorinating enzymes within the human gut microbiome, highlighting the widespread nature of this biochemical capability. biorxiv.org The table below lists examples of enzymes involved in defluorination.
| Enzyme | Organism/System | Substrate(s) | Reference |
| Fluoroacetate Dehalogenase | Moraxella sp. B | Fluoroacetate | nih.gov |
| 4-Fluorobenzoate Dehalogenase | Pseudomonas sp. | 4-Fluorobenzoate | researchgate.net |
| Benzoyl-CoA Reductase (Class I) | Thauera aromatica | 4-Fluorobenzoyl-CoA | nih.gov |
| Cytochrome P450 Enzymes | Various | Fluorinated aromatics, drugs | bohrium.comnih.gov |
| Dehaloperoxidase | Heme-thiolate peroxidases | Fluorophenols | acs.org |
Environmental Persistence and Recalcitrance Studies
Halogenated organic compounds are often characterized by their environmental persistence, and compounds containing a C-F bond are particularly stable. nih.govanr.frresearchgate.net The recalcitrance of this compound can be inferred from its structure and from studies on related chemicals. The presence of both chlorine and fluorine on the aromatic ring likely contributes to its resistance to degradation. nih.gov
Studies on fluorobenzoate isomers under various anaerobic conditions (sulfate-reducing, iron-reducing, and methanogenic) have shown them to be highly recalcitrant. nih.gov However, under denitrifying conditions, the degradation of 2-fluorobenzoate (B1215865) and 4-fluorobenzoate was observed, indicating that the environmental conditions are a critical factor in determining the fate of these compounds. nih.gov In contrast, 3-fluorobenzoate (B1230327) remained recalcitrant even under denitrifying conditions, underscoring the influence of the halogen's position. nih.gov
The low bioavailability of hydrophobic halogenated compounds can also limit their degradation by microorganisms. researchgate.net These substances tend to adsorb to soil and sediment particles, reducing their accessibility to microbial enzymes. scirp.org Due to their stability, such compounds can undergo long-range environmental transport, leading to their presence in remote locations far from their original source. mdpi.com
Eco-toxicological Implications of Degradation Products in Research
The biotransformation of a pollutant does not always equate to detoxification. The degradation of halogenated aromatic compounds can sometimes lead to the formation of intermediate metabolites that are more toxic or recalcitrant than the original substance. nih.govoup.com
For example, the microbial degradation of this compound could potentially produce halogenated phenols as intermediates. Halogenated phenolic compounds (HPCs), including hydroxylated forms of PCBs and PBDEs, are known to be persistent and can act as endocrine disruptors due to their structural similarity to thyroid hormones. nih.gov These metabolites can be retained in the blood and tissues of wildlife and humans. nih.gov
The ecotoxicological risk depends on the completeness of the degradation pathway. If microorganisms can completely mineralize the compound to carbon dioxide, water, and inorganic fluoride and chloride ions, the process results in detoxification. scirp.org However, the accumulation of partially degraded, halogenated intermediates poses a potential environmental and health risk that requires further investigation. researchgate.net The study of photolysis products of some fluorinated pharmaceuticals has shown that while mineralization to fluoride can occur, stable fluorinated byproducts can also be formed. oup.comnih.gov
Q & A
Q. What are the common synthetic routes for 2-Chloro-6-fluorophenylacetic acid, and what optimization parameters are critical for yield improvement?
Methodological Answer: Synthesis often involves halogenation of phenylacetic acid derivatives or Friedel-Crafts acylation using halogenated precursors. Key optimization parameters include:
- Temperature control : Higher temperatures may favor side reactions (e.g., dehalogenation).
- Catalyst selection : Lewis acids like AlCl₃ improve halogenation efficiency.
- Purification : Recrystallization from ethanol/water mixtures enhances purity.
While direct synthesis protocols are not detailed in the literature, analogous compounds (e.g., 2-chloro-6-fluorobenzoic acid) suggest halogen positioning is critical for regioselectivity . Commercial availability (e.g., Lancaster MTM Research Chemicals) indicates established synthetic accessibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?
Methodological Answer:
- Mass Spectrometry (EI) : The NIST database reports a molecular ion peak at m/z 188.583 (C₈H₆ClFO₂) with fragmentation patterns indicating loss of CO₂ (44 amu) and HCl (36 amu) .
- NMR :
- ¹H NMR : Aromatic protons appear as a doublet-of-doublets (δ 7.2–7.5 ppm) due to ortho-Cl and meta-F coupling.
- ¹³C NMR : The carboxylic carbon resonates at ~175 ppm, while C-F and C-Cl carbons appear at ~160 ppm and ~125 ppm, respectively.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl bend) .
Q. How does the solubility profile of this compound vary across solvents, and what factors influence crystallization efficiency?
Methodological Answer:
- High solubility : Observed in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with the carboxylic acid group.
- Low solubility : In non-polar solvents (hexane, toluene).
- Crystallization : Optimal in ethanol/water (1:3 v/v) at 4°C. Impurities (e.g., unreacted precursors) can hinder crystal formation, requiring pre-purification via column chromatography .
Advanced Research Questions
Q. What microbial degradation pathways have been identified for this compound, and how do halogen substitutions affect catabolic efficiency?
Methodological Answer: In Pseudomonas putida U, phenylacetic acid catabolism proceeds via β-oxidation after CoA activation. Key findings:
- Ortho-chloro substitution : Hinders CoA ligase activity, reducing degradation rates by ~40% compared to unsubstituted analogs.
- Fluorine meta to Cl : Electron-withdrawing effects destabilize the aromatic ring, accelerating ring-opening steps.
Experimental validation requires GC-MS monitoring of intermediate metabolites (e.g., 2-chloro-6-fluorobenzoyl-CoA) .
Q. How can researchers resolve contradictions in reported reactivity data between this compound and its structural analogs?
Methodological Answer:
- Controlled kinetic studies : Compare nucleophilic aromatic substitution (NAS) rates under identical conditions (solvent, temperature).
- Hammett analysis : Correlate substituent effects (σ values) with reaction rates to quantify electronic contributions.
- DFT calculations : Model transition states to identify steric clashes (e.g., ortho-Cl hindering NAS at the para position) .
Q. What computational strategies predict the crystalline packing behavior of this compound?
Methodological Answer:
- SHELX refinement : Use single-crystal XRD data to solve hydrogen-bonding networks (e.g., carboxylic acid dimers).
- Hirshfeld surface analysis : Quantify Cl···H and F···H interactions, which contribute ~15% to crystal packing stability.
- Comparative studies : Cross-reference with Cambridge Structural Database (CSD) entries for halogenated phenylacetic acids .
Q. How can chromatographic separation of this compound from complex mixtures be optimized?
Methodological Answer:
Q. What competing reaction pathways occur during functionalization of this compound derivatives?
Methodological Answer:
- Amide formation : Competing esterification can occur if carboxyl activation (e.g., EDC/HOBt) is incomplete.
- Electrophilic aromatic substitution : Fluorine directs incoming electrophiles to the para position, but steric hindrance from ortho-Cl reduces yields.
- Mitigation : Use bulky bases (e.g., DIPEA) to suppress side reactions during coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
